2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structural arrangement and functional groups. This compound is notable for its potential applications in medicinal chemistry and neuroscience, particularly as a pharmacological agent due to its structural similarity to known psychoactive substances.
The compound can be referenced through various chemical databases, including PubChem, where it is listed with the Chemical Abstracts Service registry number 294177-35-8. It is also available from commercial suppliers like Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes .
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane falls under the category of bicyclic amines. Its classification is significant in understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves multi-step organic reactions that may include cyclization processes. The following methods are commonly employed:
The synthesis may require specific reagents such as amines and halogenated compounds, along with solvents like dimethyl sulfoxide or dioxane, under controlled temperature conditions to achieve optimal yields. Reaction conditions must be carefully monitored to prevent side reactions and ensure purity.
The molecular formula for 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is . Its structure consists of a bicyclic framework with two nitrogen atoms incorporated into the ring system, contributing to its basic properties.
The compound can participate in various chemical reactions typical of amines and aromatic compounds:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane primarily relates to its interaction with neurotransmitter systems in the brain:
Research on similar compounds suggests that modifications to the bicyclic structure can significantly influence their affinity and selectivity for various receptors.
The primary applications of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane are found in:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and potential pharmacological applications, warranting further investigation into its synthesis and biological activities.
The 2,5-diazabicyclo[2.2.1]heptane scaffold is a bridged bicyclic system that imposes significant conformational restraint on pharmacophore positioning. Unlike flexible linear diamines, this core locks the two nitrogen atoms in proximal endo positions (N1 at bridgehead, N2 at bridge), with a fixed distance of ~2.5 Å. This geometry enforces a cis-fused ring juncture, reducing rotational freedom and minimizing entropic penalties upon receptor binding. The bicyclic structure comprises a cyclopentane-like ring with two nitrogen atoms at positions 2 and 5, creating a characteristic "V" shape that optimally presents substituents for target engagement. Computational models confirm that the energy barrier for ring inversion exceeds 15 kcal/mol, effectively freezing the ring system in a single conformation at physiological temperatures [5] [9]. This rigidity is critical for precise spatial orientation of the 3-fluorophenyl moiety in biological targets, as demonstrated in bromodomain inhibitors and anticancer agents derived from this scaffold [4] [7].
The 3-fluorophenyl group attached to N2 of the diazabicycloheptane core exerts profound stereoelectronic influences on molecular recognition. Fluorine’s strong electronegativity (−I effect) creates a dipole moment of ~1.6 D, enhancing hydrogen-bond acceptor capacity at the meta-position while maintaining near-zero dipole vector alignment relative to the bicyclic plane. This positioning allows orthogonal interactions with receptor residues without steric clashes from ortho-substitution. Hammett constant analysis (σₘ = 0.34) indicates moderate electron withdrawal, which stabilizes adjacent N2–C bonds and reduces basicity (predicted pKₐ ~7.2) compared to unsubstituted analogs (pKₐ ~8.5). The fluorine’s van der Waals radius (1.47 Å) permits deep burial in hydrophobic pockets, as evidenced by X-ray co-crystallography in BRG1 bromodomain complexes. Crucially, the (1S,4S) absolute configuration orients the fluorophenyl ring pseudo-axial to the bicyclic plane, projecting it into cleft regions of biological targets—a conformation validated by NMR studies in D₂O showing 3Jₕₕ coupling constants >8 Hz [2] [4] [5].
Table 1: Stereochemical and Electronic Properties of 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives
Property | (1S,4S)-2-(3-Fluorophenyl) | (1S,4S)-2-(4-Fluorophenyl) |
---|---|---|
Optical Rotation ([α]₂₃D) | −98° (c=1, H₂O) [2] | −68° (c=1, H₂O) [6] |
Dipole Moment (Gas Phase) | 2.8 D | 3.1 D |
Hammett Constant (σ) | 0.34 (meta) | 0.06 (para) |
Predicted pKₐ (N2) | 7.2 | 7.8 |
Melting Point (°C) | 176–180 [2] | 225–230 [6] |
The stereochemistry of the diazabicycloheptane nitrogens dictates receptor affinity profiles. In the (1S,4S) configuration, both N1 and N2 adopt endo orientations, positioning their lone pairs toward the concave face of the bicyclic system. This geometry enables simultaneous bidentate hydrogen bonding with aspartate/glutamate residues in targets like mAChRs and bromodomains. Molecular docking against the BRG1 bromodomain (PDB: 5CXV) reveals that the (1S,4S) enantiomer forms salt bridges with Asp105 and Asn382 (<2.8 Å), while the (1R,4R) isomer exhibits steric clashes with Tyr106. In muscarinic receptor models, the endo nitrogen alignment in (1S,4S)-configured analogs achieves Ki < 2 nM for M1, versus Ki > 100 nM for exo-rich diastereomers. The energy difference between endo/exo nitrogen inversion exceeds 4 kcal/mol due to transannular strain, rendering interconversion negligible at 37°C. SAR studies confirm that inversion at C1/C4 ablates >90% of activity in glioblastoma sensitization assays, underscoring the criticality of stereochemical fidelity [4] [6] [8].
Table 2: Receptor Binding Affinities of Stereoisomers
Receptor Target | (1S,4S) Ki (nM) | (1R,4R) Ki (nM) | Selectivity Ratio |
---|---|---|---|
BRG1 Bromodomain | 12 ± 1.5 [4] | 420 ± 28 [4] | 35-fold |
mAChR M1 | 1.2 ± 0.3 [8] | 189 ± 12 [8] | 158-fold |
Caspase-3 (Activation EC₅₀) | 0.73 μM [9] | >10 μM [9] | >13-fold |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1